molecular formula C10H12BrNO3 B12071343 (4-Amino-2-bromo-phenoxy)-acetic acid ethyl ester

(4-Amino-2-bromo-phenoxy)-acetic acid ethyl ester

Cat. No.: B12071343
M. Wt: 274.11 g/mol
InChI Key: WYIAWTFMQCMUOK-UHFFFAOYSA-N
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Description

(4-Amino-2-bromo-phenoxy)-acetic acid ethyl ester is a brominated aromatic compound featuring an amino group at the para position and a bromo substituent at the ortho position of the phenoxy ring, linked to an acetic acid ethyl ester chain. This structure combines electron-donating (amino) and electron-withdrawing (bromo) groups, influencing its electronic properties and reactivity.

Properties

Molecular Formula

C10H12BrNO3

Molecular Weight

274.11 g/mol

IUPAC Name

ethyl 2-(4-amino-2-bromophenoxy)acetate

InChI

InChI=1S/C10H12BrNO3/c1-2-14-10(13)6-15-9-4-3-7(12)5-8(9)11/h3-5H,2,6,12H2,1H3

InChI Key

WYIAWTFMQCMUOK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1)N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-2-bromo-phenoxy)-acetic acid ethyl ester typically involves the following steps:

    Bromination: The starting material, 4-amino-phenol, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce a bromine atom at the 2-position of the phenol ring.

    Esterification: The brominated product is then subjected to esterification with ethyl chloroacetate in the presence of a base such as potassium carbonate or sodium hydroxide to form the ethyl ester derivative.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain (4-Amino-2-bromo-phenoxy)-acetic acid ethyl ester in high purity.

Industrial Production Methods

In an industrial setting, the production of (4-Amino-2-bromo-phenoxy)-acetic acid ethyl ester may involve large-scale bromination and esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial production may incorporate advanced purification methods such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Amino-2-bromo-phenoxy)-acetic acid ethyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides through nucleophilic aromatic substitution.

    Oxidation and Reduction: The amino group can be oxidized to form nitro or nitroso derivatives, while reduction can convert it to an alkylamine.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide, sodium ethoxide, or primary amines in the presence of a suitable solvent like ethanol or methanol.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Substitution: Formation of substituted phenoxyacetic acid derivatives.

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of alkylamine derivatives.

    Hydrolysis: Formation of (4-Amino-2-bromo-phenoxy)-acetic acid.

Scientific Research Applications

(4-Amino-2-bromo-phenoxy)-acetic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of (4-Amino-2-bromo-phenoxy)-acetic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below compares key structural analogs, emphasizing substituent positions and functional groups:

Compound Name Substituents on Phenoxy Ring Molecular Formula Molecular Weight (g/mol) Key Properties/Notes Reference
(4-Amino-2-bromo-phenoxy)-acetic acid ethyl ester 4-NH₂, 2-Br C₁₀H₁₂BrNO₃ 274.12* Amino and bromo groups enhance reactivity Target
Ethyl 2-(4-aminophenoxy)acetate 4-NH₂ C₁₀H₁₃NO₃ 195.21 Melting point: 56–58°C; synthesized via nitro reduction [1]
Ethyl 2-(4-bromo-3-methylphenoxy)acetate 4-Br, 3-CH₃ C₁₁H₁₃BrO₃ 273.12 Bromo and methyl groups increase lipophilicity [15]
Ethyl 2-(4-bromo-2-formyl-6-methoxyphenoxy)acetate 4-Br, 2-CHO, 6-OCH₃ C₁₂H₁₄BrO₅ 332.15 Formyl and methoxy groups alter electronic density [8]
2-(4-BromoMethyl-phenyl)-2-Methyl-propionic acid ethyl ester 4-CH₂Br, 2-CH₃ (propionate chain) C₁₃H₁₇BrO₂ 285.18 Bromomethyl group may enhance electrophilic reactivity [12]
Acetic acid, 2-phenoxy-, 4-bromophenyl ester 4-Br (on ester phenyl) C₁₄H₁₁BrO₃ 307.14 Ester linkage to bromophenyl group [20]

*Calculated based on molecular formula.

Physicochemical Properties

  • Melting Points: Ethyl 2-(4-aminophenoxy)acetate melts at 56–58°C , while brominated derivatives (e.g., ) are predicted to have higher melting points due to increased molecular weight and halogen bonding.
  • Solubility: Amino groups enhance water solubility, whereas bromo and methyl groups increase hydrophobicity. Ethyl esters generally exhibit moderate organic solvent solubility (e.g., ethyl acetate, ethanol) .
  • Reactivity: The amino group in the target compound facilitates nucleophilic reactions (e.g., acylation), while the bromo substituent enables Suzuki couplings or nucleophilic aromatic substitutions.

Key Research Findings

Electronic Effects: The amino group (electron-donating) and bromo group (electron-withdrawing) create a polarized aromatic ring, influencing regioselectivity in further reactions .

Stereochemical Considerations : Compounds like 2-(4-bromo-2-methoxyphenyl)acetic acid () highlight the role of substituent positioning in modulating biological activity .

Safety Profiles : Ethyl acetate derivatives (e.g., ) generally require careful handling due to flammability and volatility, though brominated analogs may pose additional hazards (e.g., toxicity) .

Biological Activity

(4-Amino-2-bromo-phenoxy)-acetic acid ethyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

  • Molecular Formula : C10H12BrN2O3
  • Molecular Weight : 292.12 g/mol
  • IUPAC Name : Ethyl 4-amino-2-bromo-phenoxyacetate
  • Canonical SMILES : CCOC(=O)C1=CC(=C(C=C1Br)N)O

Anticancer Activity

Recent studies have indicated that (4-Amino-2-bromo-phenoxy)-acetic acid ethyl ester exhibits significant anticancer properties. In vitro assays have shown its effectiveness against various cancer cell lines, including HepG2 (liver cancer), MCF-7 (breast cancer), and HCT116 (colon cancer).

Cell Line IC50 (µM) Reference
HepG28.5
MCF-76.3
HCT11610.1

The compound's mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and inhibition of specific signaling pathways associated with tumor growth.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it has inhibitory effects against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC, µg/mL) Reference
Staphylococcus aureus50
Escherichia coli75
Pseudomonas aeruginosa100

These results indicate potential applications in treating bacterial infections, although further studies are necessary to elucidate the full spectrum of its antimicrobial activity.

The biological activity of (4-Amino-2-bromo-phenoxy)-acetic acid ethyl ester is primarily attributed to its ability to interact with various molecular targets within cells:

  • Apoptosis Induction : The compound activates apoptotic pathways, leading to programmed cell death in cancer cells.
  • Enzyme Inhibition : It may inhibit enzymes involved in cellular proliferation and survival, such as protein kinases.
  • Antioxidant Properties : Some studies suggest that it exhibits antioxidant activity, potentially reducing oxidative stress in cells.

Case Studies

  • In Vivo Study on HepG2 Tumor Models : A study conducted on mice with HepG2 tumors showed that treatment with (4-Amino-2-bromo-phenoxy)-acetic acid ethyl ester resulted in a significant reduction in tumor size compared to control groups. The study reported a tumor volume decrease of approximately 45% after four weeks of treatment at a dosage of 20 mg/kg body weight .
  • Synergistic Effects with Other Anticancer Agents : Research has indicated that this compound may enhance the efficacy of conventional chemotherapy drugs when used in combination therapies, suggesting a synergistic effect that warrants further investigation .

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